molecular formula C19H17F3N2O2 B2788755 N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide CAS No. 1203379-49-0

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2788755
CAS No.: 1203379-49-0
M. Wt: 362.352
InChI Key: YUSUCOOKXTZVRQ-UHFFFAOYSA-N
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Description

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of amides It features a cyclobutanecarboxamido group attached to a phenyl ring, which is further connected to a benzamide moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Cyclobutanecarboxylic Acid: Cyclobutane is oxidized to form cyclobutanecarboxylic acid.

    Amidation Reaction: Cyclobutanecarboxylic acid is reacted with aniline to form N-(2-aminophenyl)cyclobutanecarboxamide.

    Coupling Reaction: The resulting amide is then coupled with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclopropanecarboxamido)phenyl)-2-(trifluoromethyl)benzamide: Similar structure but with a cyclopropane ring instead of cyclobutane.

    N-(2-(cyclobutanecarboxamido)phenyl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the cyclobutanecarboxamido and trifluoromethyl groups. These functional groups can impart distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity.

Properties

IUPAC Name

N-[2-(cyclobutanecarbonylamino)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-2-1-8-13(14)18(26)24-16-11-4-3-10-15(16)23-17(25)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUCOOKXTZVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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